molecular formula C14H22BN3O4 B8132803 Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone

Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone

Cat. No.: B8132803
M. Wt: 307.16 g/mol
InChI Key: KILHHACQYOZZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a morpholine ring, a pyrazole ring, and a dioxaborolane group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the morpholine and dioxaborolane groups. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Morpholine Group: The pyrazole intermediate is then reacted with morpholine in the presence of a suitable catalyst.

    Incorporation of the Dioxaborolane Group: Finally, the compound is treated with a boronic acid derivative to introduce the dioxaborolane group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The dioxaborolane group, in particular, can form reversible covalent bonds with biomolecules, making it a useful tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Uniqueness

Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and bioavailability, while the dioxaborolane group provides a versatile handle for further functionalization.

This compound’s unique structure and properties make it a valuable tool in various fields of research and industry.

Biological Activity

Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone is a compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H24BNO4
  • CAS Number : 656239-38-2
  • IUPAC Name : this compound

The presence of the morpholine ring and the boron-containing dioxaborolane moiety suggests potential interactions with biological targets through unique mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often starts from commercially available precursors and employs techniques such as nucleophilic substitution and coupling reactions under controlled conditions to yield the final product with high purity.

In Vitro Studies

Research has demonstrated that this compound exhibits notable inhibitory activity against various enzymes and biological pathways. For instance:

  • PI3K Inhibition : Studies have shown that derivatives similar to this compound can inhibit phosphoinositide 3-kinase (PI3K) isoforms. The IC50 values for related compounds suggest strong binding affinity and selectivity towards specific PI3K isoforms .
    CompoundIC50 (µM)Selectivity (α/δ)
    Compound A0.479.9
    Compound B3.5611
    Morpholin DerivativeTBDTBD
  • Cell Proliferation Assays : The compound has also been evaluated for its effects on cell proliferation in various cancer cell lines. Results indicated significant inhibition of cell growth at low micromolar concentrations .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to active sites of kinases or other proteins involved in signaling pathways.
  • Interaction with Cellular Targets : Potential interactions with DNA or RNA structures that could alter gene expression or protein synthesis.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Research : A study focused on the anti-cancer properties of morpholine derivatives showed that compounds with similar structures significantly inhibited tumor growth in xenograft models .
  • Inflammation Models : In models of inflammation, related compounds demonstrated the ability to reduce pro-inflammatory cytokines and improve outcomes in animal models .

Properties

IUPAC Name

morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O4/c1-13(2)14(3,4)22-15(21-13)11-9-16-18(10-11)12(19)17-5-7-20-8-6-17/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILHHACQYOZZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.